3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide
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Overview
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, a piperazine moiety, and a sulfonamide linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chloride to introduce the sulfonamide group.
Coupling with Thiophene: The sulfonylated piperazine is coupled with thiophene-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
N-Alkylation: The final step involves N-alkylation with pentyl bromide to introduce the pentyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The thiophene ring may contribute to the compound’s electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the sulfonamide linkage differentiates it from other piperazine derivatives, potentially offering unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C20H26ClN3O3S2 |
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Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H26ClN3O3S2/c1-2-3-6-10-22-20(25)19-18(9-15-28-19)29(26,27)24-13-11-23(12-14-24)17-8-5-4-7-16(17)21/h4-5,7-9,15H,2-3,6,10-14H2,1H3,(H,22,25) |
InChI Key |
HOCLNZMNABDIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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